
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as LY-294,002, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, survival, and metabolism.
Mécanisme D'action
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes, including cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis, which is programmed cell death. In diabetic mice, it improves glucose tolerance and insulin sensitivity. In cardiovascular disease models, it reduces inflammation and improves endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, which allows for specific inhibition of this enzyme without affecting other cellular processes. It is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, one limitation is that it can have off-target effects on other enzymes, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to study its effects on other cellular processes beyond PI3K signaling, such as autophagy and DNA damage response. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, further optimization of its chemical structure may lead to the development of more potent and selective PI3K inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl glyoxalate to form 2-nitrophenylglyoxal. This compound is then reduced to 2-amino-phenylglyoxal, which is further reacted with methyl-5-bromoisatin to form 2-(1-methyl-1H-indol-5-yl)ethylamine. The final step involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethylamine with 2-(trifluoromethyl)benzoyl chloride to form N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its inhibitory effects on PI3K. This enzyme is involved in various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been used as a tool compound to study the role of PI3K signaling in disease pathogenesis.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDMTZDOIAPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


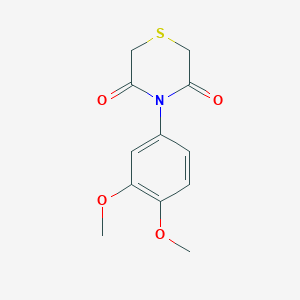
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
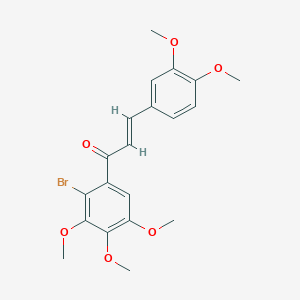

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)

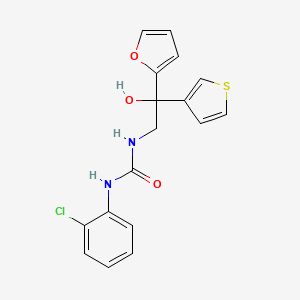
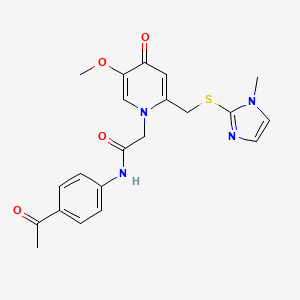
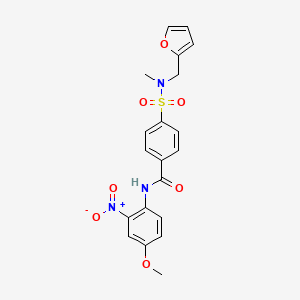
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)